3-(3-Methyl-4-nitrophenoxy)azetidine
Overview
Description
3-(3-Methyl-4-nitrophenoxy)azetidine is a chemical compound with the molecular formula C10H12N2O3. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitrophenoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of microwave irradiation and organoboronates, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrogen atom in the azetidine ring.
Major Products
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an amine.
Substitution: The major products are substituted azetidines with various functional groups attached to the nitrogen atom.
Scientific Research Applications
3-(3-Methyl-4-nitrophenoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles.
Biology: It serves as a precursor for biologically active molecules and can be used in the study of enzyme mechanisms.
Industry: It is used in the production of polymers and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and higher stability compared to azetidines.
Uniqueness
3-(3-Methyl-4-nitrophenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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